(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
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Overview
Description
The compound “(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a pyrrolidine ring, a thiazole ring, and several ether and amide linkages, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the coupling of the thiazole ring. Typical reaction conditions may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the tert-butyl group: This step may involve tert-butylation reactions using tert-butyl halides and strong bases.
Coupling of the thiazole ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the thiazole ring suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding pocket. The presence of multiple functional groups suggests it could engage in various types of molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other pyrrolidine derivatives: These compounds may share the pyrrolidine ring but differ in other functional groups.
Thiazole-containing compounds: These compounds may share the thiazole ring but differ in other parts of the molecule.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C32H44N4O7S |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
1-[3,3-dimethyl-2-[3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38) |
InChI Key |
VAUAWSOCVFFOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O |
Origin of Product |
United States |
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